molecular formula C14H15F3N2O B13644098 (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol

(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol

Cat. No.: B13644098
M. Wt: 284.28 g/mol
InChI Key: SSAOUINOERTEEF-UHFFFAOYSA-N
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Description

(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol is an organic compound characterized by the presence of an imidazole ring substituted with isopropyl and trifluoromethyl groups, attached to a phenyl ring which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol typically involves multi-step organic reactionsThe final step involves the attachment of the phenyl ring and the methanol group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups attached to the imidazole ring.

    Substitution: Halogenation or nitration can occur on the phenyl ring under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)aldehyde or (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)carboxylic acid.

Scientific Research Applications

(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methanol group can participate in hydrogen bonding, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)phenyl)methanol: Lacks the imidazole ring and isopropyl group.

    (4-(1H-imidazol-1-yl)phenyl)methanol: Lacks the isopropyl and trifluoromethyl groups.

    (4-(1-Isopropyl-1H-imidazol-2-YL)phenyl)methanol: Lacks the trifluoromethyl group.

Uniqueness

(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, while the imidazole ring provides a versatile scaffold for interactions with biological targets .

Properties

Molecular Formula

C14H15F3N2O

Molecular Weight

284.28 g/mol

IUPAC Name

[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanol

InChI

InChI=1S/C14H15F3N2O/c1-9(2)19-7-12(14(15,16)17)18-13(19)11-5-3-10(8-20)4-6-11/h3-7,9,20H,8H2,1-2H3

InChI Key

SSAOUINOERTEEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C1C2=CC=C(C=C2)CO)C(F)(F)F

Origin of Product

United States

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